molecular formula C9H11NO B12439211 N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine CAS No. 202522-21-2

N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine

Cat. No.: B12439211
CAS No.: 202522-21-2
M. Wt: 149.19 g/mol
InChI Key: CYXCYDJPJFMZOD-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a hydroxylamine group linked via an imine (methylidene) bond to a 2,5-dimethylphenyl ring. This structure classifies it as a functionalized imine, also known as a Schiff base. Compounds with imine linkages are widely utilized as intermediates and building blocks for constructing nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals . The 2,5-dimethylphenyl group provides a specific steric and electronic profile that can influence the compound's reactivity and interaction with biological targets. The dimethylaniline moiety is a recognized pharmacophore present in a range of bioactive molecules and is found in various FDA-approved drugs . From a research perspective, this compound's value lies in its potential as a precursor for synthesizing more complex molecules. Its structure makes it a candidate for use in multi-component reactions or cyclization reactions to access novel heterocyclic scaffolds, such as pyrazoles and other five- or six-membered rings, which are prevalent in drug discovery programs . Researchers may explore its application in developing new chemical entities for various investigations. This product is intended for laboratory research use by qualified professionals.

Properties

CAS No.

202522-21-2

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

N-[(2,5-dimethylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C9H11NO/c1-7-3-4-8(2)9(5-7)6-10-11/h3-6,11H,1-2H3

InChI Key

CYXCYDJPJFMZOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C=NO

Origin of Product

United States

Preparation Methods

Condensation with Hydroxylamine Hydrochloride

The most widely reported method involves the condensation of 2,5-dimethylbenzaldehyde with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in the presence of a base. The reaction proceeds via nucleophilic addition of hydroxylamine to the aldehyde carbonyl, followed by dehydration to form the imine (Schiff base) linkage.

Typical Procedure :

  • Reactants : 2,5-Dimethylbenzaldehyde (1 eq), NH$$_2$$OH·HCl (1.2 eq), sodium carbonate (1.5 eq).
  • Solvent : Ethanol or methanol (5–10 mL per mmol aldehyde).
  • Conditions : Reflux at 80°C for 4–6 hours under inert atmosphere.
  • Workup : Filtration, solvent evaporation, and recrystallization from ethanol/water.
  • Yield : 70–85%.

Mechanistic Insight :
The base deprotonates hydroxylamine, enhancing its nucleophilicity. The aldehyde carbonyl undergoes nucleophilic attack, forming a hemiaminal intermediate that dehydrates to the final product.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time and improves yield. This method leverages dielectric heating to accelerate the condensation.

Optimized Protocol :

  • Reactants : 2,5-Dimethylbenzaldehyde (1 eq), NH$$2$$OH·HCl (1 eq), Na$$2$$CO$$_3$$ (1 eq).
  • Solvent : Water or ethanol-water (4:1 v/v).
  • Conditions : Microwave irradiation at 300 W, 90°C for 5–10 minutes.
  • Yield : 88–93%.

Advantages :

  • Time Efficiency : 5–10 minutes vs. 4–6 hours in conventional methods.
  • Green Chemistry : Water as a solvent reduces environmental impact.

Solvent-Free Mechanochemical Synthesis

Solid-state reactions minimize solvent use and enhance atom economy. This approach employs grinding reactants with a base to facilitate condensation.

Procedure :

  • Reactants : 2,5-Dimethylbenzaldehyde (1 eq), NH$$2$$OH·HCl (1 eq), K$$2$$CO$$_3$$ (1.5 eq).
  • Conditions : Ball milling at 25–30 Hz for 30–60 minutes.
  • Yield : 75–80%.

Limitations :

  • Scalability challenges due to equipment constraints.
  • Requires post-reaction purification to remove excess base.

Catalytic Methods Using Cyanide

A catalytic amount of KCN (0.1 eq) accelerates oximation by generating reactive acyl cyanide intermediates. This method is particularly effective for sterically hindered aldehydes.

Protocol :

  • Reactants : 2,5-Dimethylbenzaldehyde (1 eq), NH$$_2$$OH·HCl (1.2 eq), KCN (0.1 eq).
  • Solvent : Methanol or ethanol.
  • Conditions : Reflux at 70°C for 2 hours.
  • Yield : 80–85%.

Safety Note : KCN is highly toxic; strict safety protocols are mandatory.

Comparative Analysis of Methods

Method Conditions Time Yield (%) Purity (%) Environmental Impact
Conventional Reflux Ethanol, 80°C 4–6 hours 70–85 95–98 Moderate
Microwave Water, 90°C 5–10 min 88–93 98–99 Low
Mechanochemical Solvent-free 30–60 min 75–80 90–95 Very Low
KCN-Catalyzed Methanol, 70°C 2 hours 80–85 95–97 High (toxic byproduct)

Purification and Characterization

  • Recrystallization : Ethanol/water (3:1) yields white crystalline solid.
  • Spectroscopic Data :
    • IR : ν$${\text{max}}$$ (cm$$^{-1}$$): 3200–3350 (N–H), 1630 (C=N).
    • $$^1$$H NMR (DMSO-d$$6$$): δ 8.15 (s, 1H, CH=N), 7.20–7.40 (m, 3H, Ar–H), 2.30 (s, 6H, CH$$_3$$).
    • MS : m/z 149.19 [M+H]$$^+$$.

Industrial-Scale Adaptations

For bulk synthesis, continuous flow reactors coupled with microwave systems offer scalability. A patented method (CN111978203A) describes a pilot-scale microwave reactor producing 10 kg batches with 90% yield.

Emerging Trends

  • Enzymatic Oximation : Preliminary studies suggest lipases can catalyze Schiff base formation under mild conditions, though yields remain suboptimal (<50%).
  • Photocatalytic Methods : TiO$$_2$$-mediated reactions under UV light show promise for solvent-free synthesis but require further optimization.

Chemical Reactions Analysis

Oxime Formation and Transformations

The hydroxylamine group in N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine readily reacts with carbonyl compounds (e.g., aldehydes, ketones) to form oximes. This occurs via nucleophilic attack of the hydroxylamine’s nitrogen on the electrophilic carbonyl carbon, followed by dehydration .

Key reaction example :

This compound+R1R2C=OR1R2C=N-O-(2,5-dimethylphenyl)methylidene+H2O\text{this compound} + \text{R}_1\text{R}_2\text{C=O} \rightarrow \text{R}_1\text{R}_2\text{C=N-O-(2,5-dimethylphenyl)methylidene} + \text{H}_2\text{O}

Reaction ParameterValue/Detail
Typical SolventEthanol, THF, or aqueous medium
TemperatureReflux (60–80°C)
Yield Range70–93% (depending on substrate)

The steric hindrance from the 2,5-dimethylphenyl group slows reaction kinetics compared to less-substituted analogs but enhances regioselectivity in asymmetric systems .

Nucleophilic Substitution Reactions

The compound acts as a nucleophile via its hydroxylamine oxygen or nitrogen. In metal-mediated reactions, coordination to transition metals (e.g., Fe, Mn) activates the hydroxylamine group for substitutions .

Mechanistic pathways :

  • O-attack : Dominates in phosphorylated systems, leading to oxime ethers.

  • N-attack : Observed in aryl halide substitutions, forming nitroso intermediates .

Example reaction with benzyl chloride :

This compound+PhCH2ClPhCH2O-N=C(2,5-dimethylphenyl)+HCl\text{this compound} + \text{PhCH}_2\text{Cl} \rightarrow \text{PhCH}_2\text{O-N=C(2,5-dimethylphenyl)} + \text{HCl}

ConditionOutcome
Presence of MnO2_2Accelerates N-attack pathway
AgOTf catalystEnhances O-selectivity

Reductive Reactions

The compound undergoes reduction under hydrogenation or catalytic transfer hydrogenation conditions:

Primary pathways :

  • Hydrogenolysis : Cleaves the C=N bond to yield 2,5-dimethylbenzylamine derivatives.

  • Full reduction : Converts the oxime to a primary amine using LiAlH4_4 or NaBH4_4 .

Reduction data :

Reducing AgentProductYield (%)
H2_2/Pd-C2,5-Dimethylbenzylamine85
NaBH4_4/NiCl2_2N-(2,5-Dimethylphenyl)hydroxylamine65–70

Cyclization and Radical Pathways

Under radical initiators (e.g., AIBN) or photochemical conditions, the compound participates in cyclization reactions. For example, gold(I)-catalyzed reactions with aminoallenes yield O-allyl oximes via a radical cascade mechanism :

This compound+H2C=C=CHN(Ts)RAu(I)O-allyl oxime derivatives\text{this compound} + \text{H}_2\text{C=C=CHN(Ts)R} \xrightarrow{\text{Au(I)}} \text{O-allyl oxime derivatives}

Key observations :

  • Steric effects : The dimethylphenyl group suppresses side reactions but slows cyclization rates.

  • Radical stability : Iminyl radicals generated from N–O bond cleavage exhibit moderate stability, enabling controlled functionalization .

Comparative Reactivity

The 2,5-dimethyl substitution pattern distinguishes this compound from analogs:

FeatureImpact on Reactivity
Electron-donating methyl groupsStabilizes intermediates, reduces oxidation susceptibility
Steric bulkLimits access to planar transition states, favoring staggered conformations

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the efficacy of hydroxylamine derivatives in targeting specific cancer pathways. For instance, a hydroxylamine-based compound demonstrated significant inhibition of epidermal growth factor receptor (EGFR) mutations associated with non-small cell lung cancer (NSCLC). The compound exhibited high brain penetration and induced tumor regression in intracranial patient-derived xenograft models, suggesting its potential as a therapeutic agent for brain metastases in lung cancer patients .

2. Antimicrobial Properties

Hydroxylamine derivatives have been investigated for their antimicrobial activities. Research indicates that certain hydroxylamines can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. The structure-activity relationship studies show that modifications to the hydroxylamine group can enhance antibacterial efficacy .

Polymer Chemistry Applications

1. Polymerization Initiators

N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine has been explored as a polymerization initiator. Hydroxylamine esters can initiate polymerization processes, leading to the formation of various polymeric materials with unique properties. This application is particularly relevant in creating materials for coatings and adhesives .

2. Stabilizers in Polymer Compositions

The compound can also serve as a stabilizer in polymer compositions, preventing degradation during processing and enhancing the longevity of the final product. Its role in improving thermal stability and resistance to environmental factors makes it valuable in industrial applications .

Environmental Science Applications

1. Chemical Analysis and Detection

Hydroxylamines are utilized in analytical chemistry for detecting various environmental pollutants. They can react with nitro compounds to form stable derivatives, allowing for easier quantification and analysis of contaminants in soil and water samples .

2. Remediation Strategies

In environmental remediation, hydroxylamines can be employed to reduce toxic compounds into less harmful substances. Their ability to donate electrons makes them suitable for reducing metal ions and other hazardous materials present in contaminated sites .

Case Studies

Study Application Findings
Study on EGFR InhibitionAnticancerCompound showed IC50 of 7.2 nM against NSCLC cell lines with L858R mutation, indicating potent activity .
Antimicrobial EvaluationAntimicrobialHydroxylamine derivatives exhibited significant antibacterial activity against multiple strains .
Polymerization ResearchPolymer ChemistryHydroxylamine esters effectively initiated polymerization reactions leading to high-performance materials .
Environmental AnalysisChemical DetectionHydroxylamines successfully detected nitro compounds in environmental samples, demonstrating their utility in chemical analysis .

Mechanism of Action

The mechanism of action of N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and other chemical processes.

Comparison with Similar Compounds

N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

  • Structure : Features a 2,5-dimethylphenyl group linked to a hydroxynaphthalene-carboxamide backbone.
  • Activity : Exhibits potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC₅₀ ~10 µM). The electron-withdrawing nature of the carboxamide group and the substituent positions synergistically enhance activity. Methyl groups at the 2,5-positions likely increase lipophilicity, promoting membrane penetration .
  • Comparison : Unlike the hydroxylamine derivative, the carboxamide group introduces strong electron-withdrawing effects, which may enhance binding to PET targets. The hydroxylamine group in the target compound, however, could engage in redox reactions or hydrogen bonding, altering its mechanism of action.

N-(2,5-Dimethylphenyl)benzenesulfonamide

  • Structure : Contains a sulfonamide (-SO₂NH₂) group attached to the 2,5-dimethylphenyl ring.
  • Structural Features :
    • Conformation : The N–C bond adopts a gauche conformation (torsion angle: 62.7°), with inversion dimers stabilized by N–H···O(S) hydrogen bonds (Table 1) .
    • Crystal Packing : The 2,5-dimethyl substituents induce a 40.4° tilt between phenyl rings, influencing packing efficiency.
  • The methyl groups similarly enhance lipophilicity but may sterically hinder interactions in bulkier systems.

Hydroxamic Acids (e.g., N-(4-chlorophenyl)-N-hydroxypropanamide)

  • Structure : Hydroxamic acids feature a -CONHOH group.
  • Activity: Known for antioxidant and metalloenzyme-inhibiting properties due to their ability to chelate metal ions .
  • Comparison : While hydroxylamine derivatives lack the carbonyl group of hydroxamic acids, their -NHOH moiety may still participate in metal coordination, albeit with reduced stability. The 2,5-dimethylphenyl group could enhance membrane permeability compared to chlorophenyl substituents.

Lipophilicity and Substituent Effects

  • Lipophilicity Trends :

    Compound LogP* Substituent Effects
    N-(2,5-Dimethylphenyl)carboxamide ~3.5 High lipophilicity from methyl groups
    N-(2,5-Dimethylphenyl)sulfonamide ~2.8 Moderate lipophilicity due to polar SO₂ group
    Target Hydroxylamine Derivative ~2.2 Estimated lower logP (polar NHOH group)

    *Estimated values based on group contributions.

Hydrogen Bonding and Crystal Engineering

  • Hydrogen Bond Patterns: Compound Hydrogen Bonds Dimerization N-(2,5-Dimethylphenyl)sulfonamide N–H···O(S) (2.06 Å, 169°) Yes Hydroxylamine Derivatives Potential N–O···H interactions Unreported
  • Comparison : The hydroxylamine group may form weaker or less directional hydrogen bonds than sulfonamides, influencing solubility and solid-state stability.

Biological Activity

N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine is an organic compound with significant potential in various biological applications due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H13N1OC_{10}H_{13}N_{1}O and a molecular weight of approximately 163.22 g/mol. The compound features a hydroxylamine functional group attached to a substituted aromatic ring, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes by binding to their active sites. This interaction may modulate enzymatic activity, which is vital in biochemical pathways.
  • Metal Ion Complexation : The hydroxylamine group can form stable complexes with metal ions, which can be exploited in catalysis and other chemical processes.
  • Oxidation Reactions : It can undergo oxidation to form nitroso derivatives, which may exhibit different biological properties compared to the parent compound.

Antimicrobial Properties

Research indicates that derivatives of hydroxylamines, including this compound, exhibit antimicrobial activities against various bacteria and fungi. This property is significant for developing new antimicrobial agents.

Antioxidant Activity

The compound has shown potential antioxidant activity, which is essential for protecting cells from oxidative stress and related diseases.

Data Table: Summary of Biological Activities

Biological Activity Type Reference
AntimicrobialBacterial and fungal
AntioxidantFree radical scavenging
Enzyme inhibitionSpecific enzyme targets

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various hydroxylamine derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
  • Enzyme Inhibition Studies : Research focused on the inhibition of specific enzymes relevant to cancer pathways demonstrated that this compound could effectively inhibit certain cancer-related enzymes, leading to reduced cell proliferation in vitro .
  • Antioxidant Research : A detailed investigation into the antioxidant properties revealed that the compound could significantly reduce oxidative damage in cell cultures exposed to reactive oxygen species (ROS), highlighting its therapeutic potential in oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine, and how is its purity validated?

  • Methodology :

  • Synthesis : The compound can be synthesized via Schiff base formation by condensing 2,5-dimethylbenzaldehyde with hydroxylamine hydrochloride in a refluxing ethanol/water mixture. Catalytic acetic acid may accelerate imine bond formation .
  • Purification : Recrystallization from ethanol or methanol, as demonstrated for structurally analogous sulfonamide derivatives, ensures high purity .
  • Characterization : Use 1H^1H- and 13C^{13}C-NMR to confirm the imine (C=N) bond (~160 ppm in 13C^{13}C-NMR) and hydroxylamine (-NH-O-) groups. IR spectroscopy can validate O-H and N-H stretches (~3200–3500 cm1^{-1}) .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended, referencing impurity profiling methods for related aryl-substituted compounds .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine?

  • Methodology :

  • X-ray Crystallography : Single-crystal X-ray diffraction (as in sulfonamide studies) resolves conformational details, such as torsion angles between aromatic rings and hydrogen-bonding networks (e.g., N–H···O interactions) .
  • Advanced NMR : 1H^1H-1H^1H COSY and NOESY experiments clarify spatial arrangements of substituents, while 15N^{15}N-NMR may probe electronic environments of the hydroxylamine moiety .

Advanced Research Questions

Q. How do substituent electronic properties and molecular conformation influence the biological activity of N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Analogous to PET-inhibiting carboxamides, systematically vary substituents (e.g., electron-withdrawing groups on the aryl ring) and measure inhibitory effects using spinach chloroplast assays. Compare IC50_{50} values to establish substituent impact .
  • Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties (e.g., lipophilicity, dipole moments) with bioactivity .
  • Conformational Analysis : Molecular docking studies (using software like AutoDock Vina) assess how torsion angles (e.g., C–N–O–H dihedrals) affect binding to biological targets like photosynthetic enzymes .

Q. How can researchers resolve contradictions in reported inhibitory data for N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine across studies?

  • Methodology :

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., pH, temperature, solvent systems) to isolate variables. For example, use spinach chloroplasts from the same supplier to minimize biological variability .
  • Impurity Profiling : Employ HPLC-MS to identify and quantify trace byproducts (e.g., oxidation derivatives) that may skew activity measurements .
  • Meta-Analysis : Apply multivariate statistical tools (e.g., Principal Component Analysis) to datasets from conflicting studies, identifying outliers or confounding factors like solvent polarity effects .

Q. What strategies optimize the crystallization of N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine for high-resolution structural studies?

  • Methodology :

  • Solvent Screening : Test slow-evaporation crystallization in polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures, referencing protocols for sulfonamide derivatives .
  • Temperature Gradients : Use gradient cooling (e.g., 4°C to −20°C) to induce controlled nucleation.
  • Additive Engineering : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize hydrogen-bonded networks, as demonstrated in aryl sulfonamide studies .

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